molecular formula C20H17N5O9S2 B1242593 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1242593
M. Wt: 535.5 g/mol
InChI Key: ILZCDOYRDFDUPN-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefetecol is a broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefetecol binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Scientific Research Applications

Synthesis and Characterization

  • A study by Blau et al. (2008) reported the synthesis and total NMR characterization of a cephalosporin derivative, related to the compound , highlighting its potential as a carrier for a wide range of drugs containing an amino group (Blau et al., 2008).
  • Fareed et al. (2012) synthesized a compound structurally similar to the one you're interested in, using ceftriaxone disodium and 4-hydroxybenzaldehyde, indicating the flexibility in synthesizing variants for different applications (Fareed et al., 2012).

Antibacterial Activity

  • Applegate et al. (1978) described the synthesis and antibacterial activity of cephalosporins, which include compounds structurally related to your compound of interest, showing significant efficacy against beta-lactamase-producing organisms (Applegate et al., 1978).
  • Vuye (1981) highlighted the compound's similarity to moxalactam in antibacterial activity against beta-lactamase-producing gram-negative strains (Vuye, 1981).

Novel Applications and Derivatives

  • Ikpeazu et al. (2017) conducted in silico binding free energy calculations of cefovecin (structurally analogous to the compound ) with Pseudomonas aeruginosa lipase, expanding its potential application (Ikpeazu et al., 2017).
  • A study by Abdulghani and Hussain (2015) involved synthesizing Schiff base metal complexes derived from a cefotaxime antibiotic, a relative of your compound, demonstrating potential in coordination chemistry (Abdulghani & Hussain, 2015).

Properties

Molecular Formula

C20H17N5O9S2

Molecular Weight

535.5 g/mol

IUPAC Name

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12+

InChI Key

ILZCDOYRDFDUPN-WYMPLXKRSA-N

Isomeric SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)/C(=N/OC(C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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